
Thieno(2,3-b)thiophene, 3-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(2,3-b)thiophene, 3-iodo- is a heterocyclic compound that belongs to the family of thienothiophenes These compounds are characterized by their fused thiophene rings, which provide unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-b)thiophene, 3-iodo- typically involves the iodination of thieno(2,3-b)thiophene. One common method is the electrophilic substitution reaction, where iodine is introduced to the thieno(2,3-b)thiophene ring in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid . The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of thieno(2,3-b)thiophene, 3-iodo- may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-b)thiophene, 3-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling: Palladium catalysts and organoboron or organostannane reagents in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted thieno(2,3-b)thiophenes, which can be further functionalized for specific applications .
Scientific Research Applications
Thieno(2,3-b)thiophene, 3-iodo- has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in transistors and solar cells.
Optoelectronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of thieno(2,3-b)thiophene, 3-iodo- in its applications is primarily related to its electronic structure. The fused thiophene rings provide a conjugated system that facilitates electron transport. In organic electronics, this property is crucial for the efficient operation of devices like transistors and solar cells. The iodine substituent can also influence the compound’s reactivity and interaction with other molecules, making it a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Thieno(3,2-b)thiophene: Another isomer with different electronic properties due to the position of the sulfur atoms.
Thieno(2,3-d)thiophene: Similar structure but with a different arrangement of the thiophene rings.
Dithieno[3,2-b2’,3’-d]thiophene: A more complex structure with additional thiophene rings.
Uniqueness
Thieno(2,3-b)thiophene, 3-iodo- is unique due to the presence of the iodine atom, which can be easily substituted to introduce various functional groups. This makes it a valuable intermediate in the synthesis of more complex molecules with tailored properties .
Properties
CAS No. |
53020-11-4 |
|---|---|
Molecular Formula |
C6H3IS2 |
Molecular Weight |
266.1 g/mol |
IUPAC Name |
4-iodothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6H3IS2/c7-5-3-9-6-4(5)1-2-8-6/h1-3H |
InChI Key |
XOGWLVBXCKIORC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CS2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
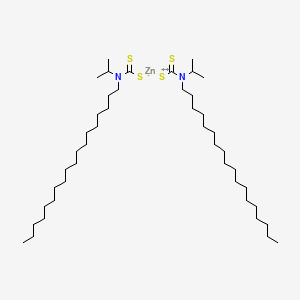
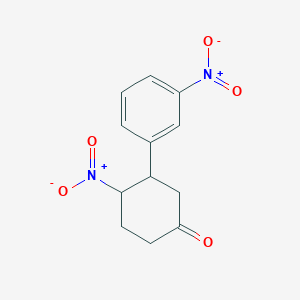
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
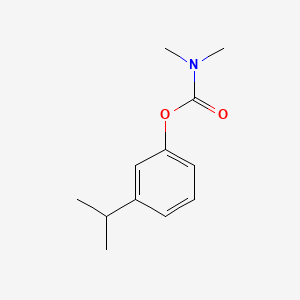
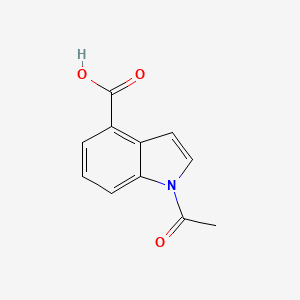
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
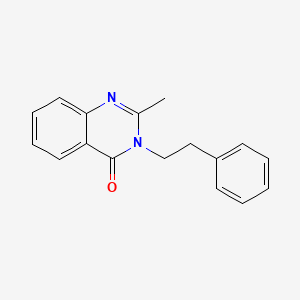
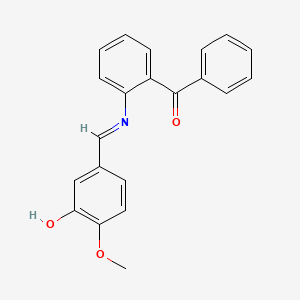
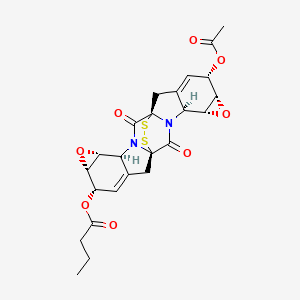
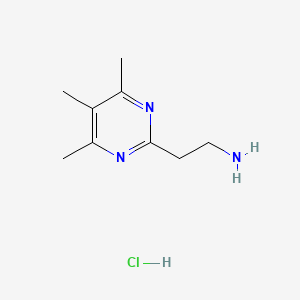
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
